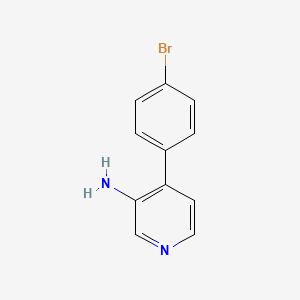4-(4-Bromophenyl)pyridin-3-amine
CAS No.: 942598-34-7
Cat. No.: VC2724341
Molecular Formula: C11H9BrN2
Molecular Weight: 249.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 942598-34-7 |
|---|---|
| Molecular Formula | C11H9BrN2 |
| Molecular Weight | 249.11 g/mol |
| IUPAC Name | 4-(4-bromophenyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C11H9BrN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 |
| Standard InChI Key | IGPCIIQWPFUSQL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=NC=C2)N)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=NC=C2)N)Br |
Introduction
Chemical Identity and Basic Properties
4-(4-Bromophenyl)pyridin-3-amine is a nitrogen-containing heterocyclic compound with a bromophenyl substituent. Its identity is defined by several key parameters as outlined in Table 1.
| Parameter | Value |
|---|---|
| Chemical Name | 4-(4-Bromophenyl)pyridin-3-amine |
| CAS Number | 942598-34-7 |
| MDL Number | MFCD22033656 |
| Molecular Formula | C11H9BrN2 |
| Molecular Weight | 249.11 g/mol |
| SMILES Code | NC1=C(C2=CC=C(Br)C=C2)C=CN=C1 |
The compound features a pyridine ring with an amino group at the 3-position and a 4-bromophenyl substituent at the 4-position. This structural arrangement confers specific chemical reactivity patterns that make it valuable in chemical synthesis pathways .
Structural Features and Reactivity
The molecular structure of 4-(4-Bromophenyl)pyridin-3-amine presents several key features that influence its chemical reactivity and potential applications:
Functional Groups
The compound contains three primary functional elements:
-
A pyridine ring (nitrogen-containing heterocycle)
-
A primary amine group at the 3-position of the pyridine
-
A 4-bromophenyl substituent at the 4-position of the pyridine
The presence of these functional groups creates a molecule with distinct reactivity patterns. The primary amine group is particularly important as a nucleophilic center that can participate in various reactions including acylation, alkylation, and condensation reactions. This reactivity makes the compound valuable as a synthetic intermediate.
Structural Relationships to Similar Compounds
4-(4-Bromophenyl)pyridin-3-amine belongs to a broader family of aminopyridine derivatives. Related compounds include:
-
N-(4-bromophenyl)pyridin-3-amine (CAS 941585-04-2), which differs in the connection point between the pyridine and the amine
-
3-(4-Bromophenyl)pyridine (CAS 129013-83-8), which lacks the amino group
-
4-(4-Bromo-phenyl)-pyridine (CAS 39795-60-3), a positional isomer with no amino group
These structural relationships are important when considering the potential biological activities and synthetic utilities of the compound.
| Parameter | Specification |
|---|---|
| Appearance | White to yellow solid |
| Purity | Not less than 98% |
| Identity | Confirmed by spectroscopic methods |
| Storage Recommendation | Store in a well-ventilated place with container tightly closed |
These specifications ensure the reliability of the compound when used in research settings, where reproducibility and purity are paramount concerns .
Analytical Characterization
Characterization of 4-(4-Bromophenyl)pyridin-3-amine typically involves multiple complementary analytical techniques. While specific characterization data for this compound is limited in the available literature, standard approaches would include:
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR would provide confirmation of the structure, with characteristic signals for the aromatic rings and the amino group.
-
Mass Spectrometry: To confirm the molecular weight (expected m/z of 249.11 for the molecular ion) and examine fragmentation patterns.
-
IR Spectroscopy: To identify characteristic absorption bands for the amino group, aromatic rings, and C-Br bond.
Chromatographic Analysis
HPLC and GC methods would typically be employed to assess purity and detect potential impurities. These methods are critical for quality control and ensuring that the material meets the required specifications for research use.
Future Research Directions
Given its structural features and potential applications, several promising research directions for 4-(4-Bromophenyl)pyridin-3-amine can be identified:
Structure-Activity Relationship Studies
The compound could serve as a starting point for structure-activity relationship (SAR) studies, with modifications to the basic scaffold to optimize biological activity. Potential modifications include:
-
Substitution of the bromine with other halogens or functional groups
-
Functionalization of the amino group
-
Introduction of additional substituents on the pyridine ring
Integration into Hybrid Molecules
Following the approach seen with other pyridine derivatives, 4-(4-Bromophenyl)pyridin-3-amine could be incorporated into hybrid molecules that combine multiple pharmacophores. For example, the synthesis of pyrazolo[3,4-b]pyridine-thienopyrimidine hybrids has been reported as an approach to developing new bioactive compounds .
Exploration of Catalytic Applications
The compound's structure suggests potential applications beyond pharmaceuticals, including as a ligand in catalytic systems. The nitrogen atoms in the pyridine ring and the amino group could coordinate with transition metals to form catalytically active complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume